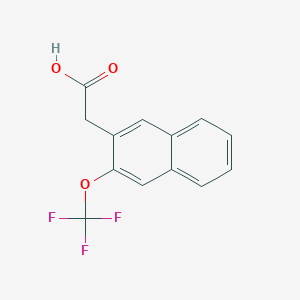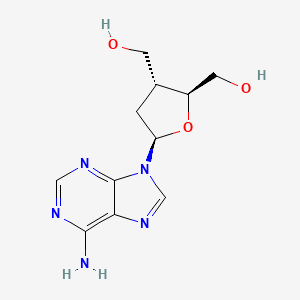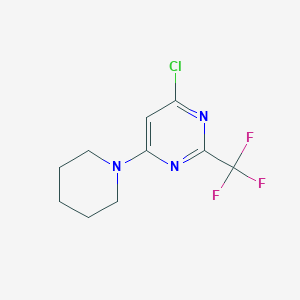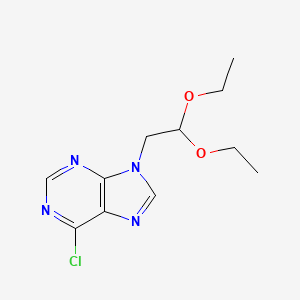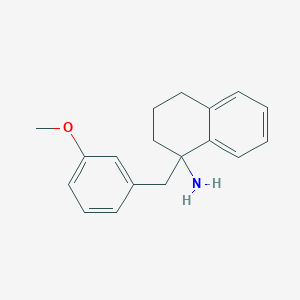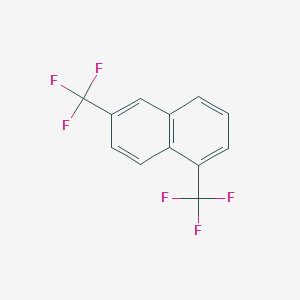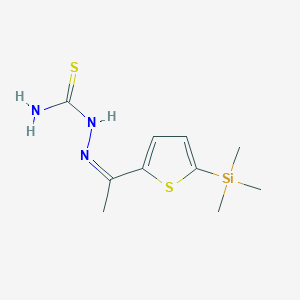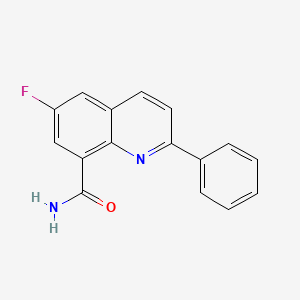
2-(4-Isopropylphenyl)indoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)indoline hydrochloride is a chemical compound that belongs to the indoline class of compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of an indoline core with a 4-isopropylphenyl group attached, making it a valuable molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)indoline hydrochloride can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 2-(4-isopropylphenyl)indole using hydrogen gas in the presence of a palladium catalyst can yield 2-(4-Isopropylphenyl)indoline. The hydrochloride salt is then formed by treating the indoline with hydrochloric acid .
Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be optimized to produce the desired isomer with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for further use .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound back to its indoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Functionalized indoline compounds with various substituents.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)indoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)indoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, leading to altered biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)indoline hydrochloride
- 2-(4-Ethylphenyl)indoline hydrochloride
- 2-(4-Tert-butylphenyl)indoline hydrochloride
Uniqueness
2-(4-Isopropylphenyl)indoline hydrochloride is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C17H20ClN |
|---|---|
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-12(2)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18-17;/h3-10,12,17-18H,11H2,1-2H3;1H |
Clave InChI |
NOYDPPFLPZIIBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2CC3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

